![molecular formula C18H12ClN5O2S B2705396 4-(4-(苯并[d][1,3]二噁烷-5-基)噻唑-2-基)-1-(3-氯苯基)-1H-1,2,3-三唑-5-胺 CAS No. 1207044-33-4](/img/structure/B2705396.png)

4-(4-(苯并[d][1,3]二噁烷-5-基)噻唑-2-基)-1-(3-氯苯基)-1H-1,2,3-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

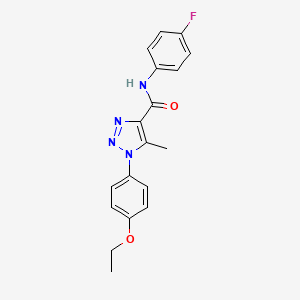

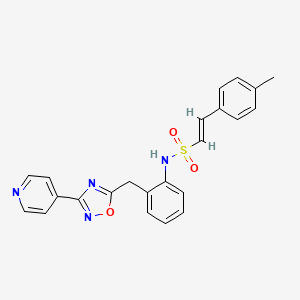

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 1H-1,2,3-triazol-5-amine group, and a 3-chlorophenyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting potential biological activity.

Molecular Structure Analysis

The molecule’s structure includes several heterocyclic rings, which are likely to influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the amine group in the 1H-1,2,3-triazol-5-amine moiety could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings and polar functional groups could impact its solubility, stability, and reactivity .科学研究应用

Optoelectronic Materials

The compound’s structure includes a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9’-spirobifluorene fragment as the electron donor (D). These key features are connected through a thiophene π-linker . The fully π-conjugated structure results in excellent electronic properties, with energy gaps falling in the range of 2.5–3.0 eV. This makes it valuable for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Electroluminescent Devices

The compound’s thermal stability and photophysical properties contribute to its potential as a host material in electroluminescent (EL) devices. Specifically, when used as a host, it exhibits yellowish-green and yellow-green emissions, which is unique for organic-small molecules. These properties make it promising for developing novel, low-weight, and fully organic dopants for EL devices .

Anticancer Research

While not directly mentioned in the literature, the thiazolo[5,4-d]thiazole scaffold has been explored in the context of anticancer research. Derivatives of this scaffold have shown promising activity against cancer cells. For example, substitution at position 4 with a nitrophenyl moiety led to improved potency, as observed in compound IT10 . Further investigations into the specific anticancer mechanisms of related compounds could reveal additional applications.

Phenotype Associations

Although not exhaustive, the compound’s chemical structure may be associated with specific phenotypes. For detailed information, you can explore the CTDBase entry for this compound .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O2S/c19-11-2-1-3-12(7-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-4-5-14-15(6-10)26-9-25-14/h1-8H,9,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJNAOGMOGJGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)

![N-(4-butylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2705314.png)

![N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/no-structure.png)

![3-amino-6-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2705321.png)

![(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2705327.png)

![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)

![3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)